molecular formula C6H4FNS B2766972 2-(4-Fluorothiophen-3-yl)acetonitrile CAS No. 1803830-62-7

2-(4-Fluorothiophen-3-yl)acetonitrile

Cat. No.: B2766972
CAS No.: 1803830-62-7
M. Wt: 141.16
InChI Key: URDDQZQZMTWTRU-UHFFFAOYSA-N
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Description

2-(4-Fluorothiophen-3-yl)acetonitrile (CAS: 74472-27-8, C₆H₄FNS) is a nitrile derivative featuring a fluorinated thiophene ring. Its molecular weight is 233.31 g/mol, and it is structurally characterized by a cyano (-CN) group attached to a fluorothiophene moiety at the 3-position . This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing effects of the fluorine atom and the reactivity of the nitrile group. It is commercially available and typically stored under controlled conditions (e.g., refrigeration) to maintain stability .

Properties

IUPAC Name

2-(4-fluorothiophen-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNS/c7-6-4-9-3-5(6)1-2-8/h3-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDDQZQZMTWTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorothiophen-3-yl)acetonitrile typically involves the functionalization of thiophene rings. One common method is the reaction of 2-(thiophen-2-yl)acetonitrile with fluorinating agents such as perchloryl fluoride (FClO3) in the presence of a base like sodium ethoxide in N,N-dimethylformamide . This reaction selectively introduces a fluorine atom at the 4-position of the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using gaseous fluorinating agents like SF3+ generated by electron ionization of sulfur hexafluoride . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorothiophen-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of catalysts like palladium.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorothiophen-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorothiophen-3-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features
2-(4-Fluorothiophen-3-yl)acetonitrile C₆H₄FNS 233.31 Fluorothiophene, nitrile Fluorine enhances electronegativity; thiophene provides π-conjugation
3-Thiophene acetonitrile C₆H₅C₂H₄SCN N/A Thiophene, nitrile Lacks fluorine; lower density (1.047 g/cm³); colorless liquid
2-[(4-Fluorophenyl)sulfanyl]acetonitrile C₈H₆FNS 167.20 Fluorophenyl, sulfanyl, nitrile Sulfanyl group increases polarity; used in sulfur-containing drug design
(3-Fluoro-5-methoxyphenyl)acetonitrile C₉H₈FNO 165.16 Fluorophenyl, methoxy, nitrile Methoxy group introduces electron-donating effects; lower molecular weight
2-(4-Methoxy-1H-indol-3-yl)acetonitrile C₁₁H₁₀N₂O 186.21 Indole, methoxy, nitrile Indole moiety enables π-π stacking; potential CNS activity

Key Observations :

  • Fluorine substitution in the thiophene ring (target compound) enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 3-thiophene acetonitrile .
  • Sulfanyl-containing analogs (e.g., 2-[(4-fluorophenyl)sulfanyl]acetonitrile) exhibit higher polarity, impacting solubility and pharmacokinetics .
  • Methoxy groups (e.g., in (3-Fluoro-5-methoxyphenyl)acetonitrile) introduce steric and electronic effects distinct from fluorothiophene derivatives .

Physicochemical Properties

  • Solubility: The target compound is soluble in organic solvents (e.g., ethanol, chloroform) but poorly soluble in water, similar to triazole-based acetonitriles (e.g., 2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile) . Methoxy-substituted analogs (e.g., (3-Fluoro-5-methoxyphenyl)acetonitrile) show improved solubility in polar aprotic solvents due to the methoxy group .
  • Thermal Stability :

    • Synthesis of this compound requires precise temperature control (-5°C) during hydrogen chloride saturation to avoid impurities, a requirement shared with triazole-thioacetonitriles .

Analytical Characterization

  • HPLC/MS : Used to confirm purity (>97% for commercial this compound) and detect unreacted intermediates in triazole derivatives .
  • NMR Spectroscopy : Distinct chemical shifts observed for fluorothiophene protons (δ 7.2–7.8 ppm) compared to methoxy-substituted analogs (δ 3.8–4.2 ppm for -OCH₃) .

Biological Activity

2-(4-Fluorothiophen-3-yl)acetonitrile is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevance in various research fields.

This compound features a thiophene ring substituted with a fluorine atom and a nitrile group, which contributes to its chemical reactivity and biological interactions. The presence of the fluorine atom enhances the compound's binding affinity to various molecular targets, making it a valuable tool in biological studies.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound interacts with specific enzymes, potentially modulating their activity. For instance, it has been noted that compounds with similar structures can act as inhibitors or agonists for certain receptors .
  • Binding Affinity : The fluorine atom increases the lipophilicity and electronic properties of the compound, enhancing its ability to bind to target sites on proteins or enzymes. This is crucial in drug design where binding affinity can dictate efficacy.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For example, studies have shown that thiophene derivatives can inhibit bacterial growth, suggesting potential applications in treating infections .

Cancer Research

The compound has been explored for its potential anticancer properties. In vitro studies demonstrate that related thiophene compounds can induce apoptosis in cancer cell lines, indicating that this compound may also possess similar effects .

Enzyme Inhibition

Recent findings suggest that this compound may act as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a target in cancer and inflammation therapy. Compounds targeting mPGES-1 have shown promise in selectively inhibiting prostaglandin E2 production, which is upregulated in various pathologies .

Case Studies

  • Study on mPGES-1 Inhibition :
    • Researchers identified lead compounds based on thiophene scaffolds that showed selective inhibition against mPGES-1. These compounds were tested on A549 cell lines, revealing IC50 values indicating effective inhibition at low micromolar concentrations .
    • The most promising derivative exhibited cell cycle arrest at G0/G1 phase after 24 hours, leading to increased subG0/G1 fractions over time, suggesting a mechanism involving apoptosis .
  • Antimicrobial Activity Assessment :
    • A series of thiophene-based compounds were screened for antimicrobial activity against various bacterial strains. Results indicated that modifications to the thiophene ring significantly influenced efficacy, with some derivatives showing potent activity comparable to established antibiotics.

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, receptor agonism
2-(5-Fluorothiophen-2-yl)acetonitrileAnticancerInduction of apoptosis
4-FluorophenylacetonitrileAntimicrobialDisruption of bacterial cell wall synthesis

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